

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by SHIN2

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Compound of Interest

Compound Name: SHIN2

Cat. No.: B1193483

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Introduction

SHIN2 is a potent and specific inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[1][2] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a critical source of one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital biomolecules.[3][4] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to support DNA replication.[3][5] By inhibiting SHMT, **SHIN2** disrupts the supply of these essential building blocks, leading to an impairment of DNA synthesis, which in turn induces cell cycle arrest and apoptosis in cancer cells.[3][6] This application note provides a detailed protocol for analyzing the cell cycle effects of **SHIN2** using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For cell cycle analysis, cells are treated with a fluorescent dye that stoichiometrically binds to DNA. Propidium iodide (PI) is a commonly used fluorescent agent for this purpose. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the discrimination of cells in different phases of the cell cycle:

- G0/G1 phase: Cells have a normal diploid (2N) DNA content.
- S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.
- G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and are preparing for or are in mitosis.

By treating cells with **SHIN2** and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle and thereby determine the specific stage of cell cycle arrest induced by the compound.

Data Presentation

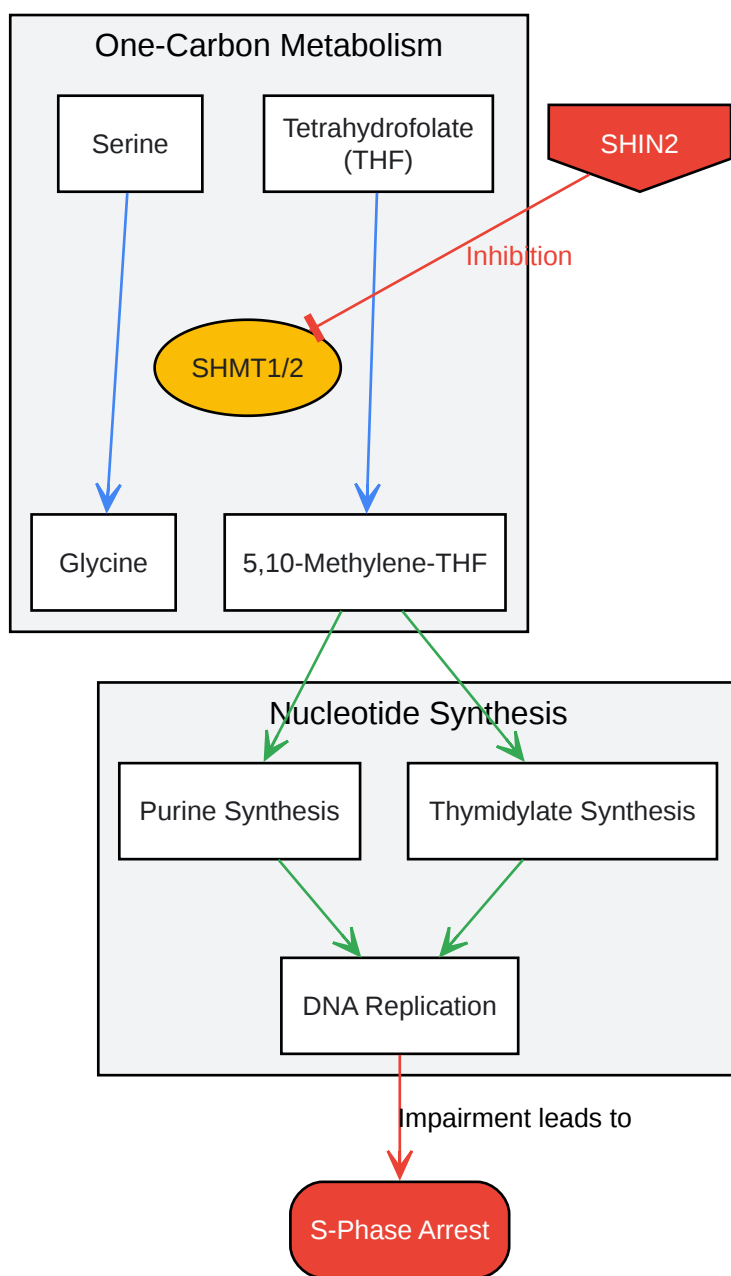
Treatment of cancer cells with **SHIN2** has been shown to induce cell cycle arrest. The following table summarizes the quantitative data on the effects of (+)**SHIN2** on the cell cycle distribution of Molt4 human T-ALL cells after 48 hours of treatment.

Treatment	Concentration	% Cells in G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Control (Vehicle)	-	45.3 ± 2.5	41.2 ± 1.8	13.5 ± 0.7
(+)SHIN2	2 µM	68.7 ± 3.1	15.1 ± 2.2	16.2 ± 1.3

Data is presented as mean ± SD, n=3. Data is derived from the study by García-Cañaveras JC, et al. Leukemia. 2021 Feb;35(2):377-388.[\[7\]](#)

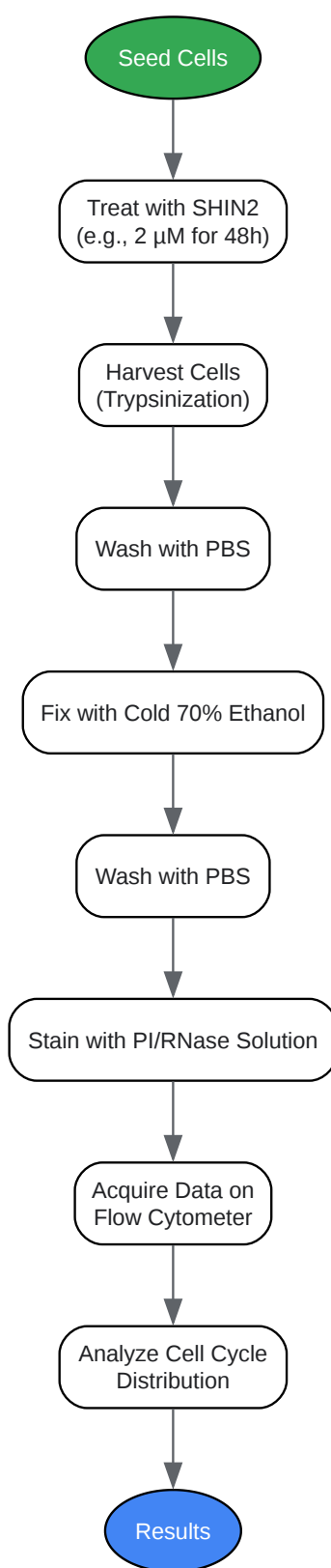
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of **SHIN2** and the experimental procedure, the following diagrams are provided.



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Caption: Mechanism of **SHIN2**-induced cell cycle arrest.



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Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Materials and Reagents

- Cancer cell line of interest (e.g., Molt4)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **SHIN2** (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) Staining Solution:
 - 50 µg/mL Propidium Iodide
 - 100 µg/mL RNase A
 - 0.1% Triton X-100 in PBS

Cell Culture and Treatment

- Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period and yield a sufficient number of cells for flow cytometry analysis (typically $0.5 - 1 \times 10^6$ cells per sample).
- Allow the cells to adhere and resume growth for 24 hours.
- Prepare the desired concentrations of **SHIN2** by diluting the stock solution in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest **SHIN2** concentration.
- Remove the medium from the cells and replace it with the medium containing the appropriate concentrations of **SHIN2** or vehicle control.

- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a good starting point based on published data.[\[7\]](#)

Sample Preparation for Flow Cytometry

- Harvesting:
 - For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
 - For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
- Fixation:
 - Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.
 - Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
 - Incubate the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept at -20°C for several weeks.
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
 - Wash the cells once with 1 mL of PBS.
 - Centrifuge at 500 x g for 5 minutes and discard the PBS.
 - Resuspend the cell pellet in 500 µL of PI Staining Solution.
 - Incubate the cells for 30 minutes at room temperature in the dark.

Flow Cytometry Acquisition and Analysis

- Instrument Setup:
 - Use a flow cytometer equipped with a laser for excitation of PI (e.g., 488 nm or 561 nm).
 - Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
 - Create a histogram to display the PI fluorescence intensity (e.g., using a PE-Texas Red or similar channel). Adjust the voltage of the detector to place the G0/G1 peak at a reasonable position on the linear scale (e.g., around 200 on a 1024-channel scale).
- Data Acquisition:
 - Acquire data for at least 10,000 events within the single-cell gate for each sample.
- Data Analysis:
 - Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
 - Gate on the single-cell population from the FSC vs. SSC plot.
 - Apply a cell cycle model (e.g., Dean-Jett-Fox) to the PI histogram of the single-cell population to deconvolute the G0/G1, S, and G2/M phases and calculate the percentage of cells in each phase.

Troubleshooting

- High CV of G1 peak: This can be due to inconsistent staining, improper fixation, or a high flow rate. Ensure gentle handling of cells, dropwise addition of ethanol, and a low to medium flow rate during acquisition.
- Excessive debris: This may indicate cell death. Consider reducing the treatment time or drug concentration. Gate out debris using the FSC vs. SSC plot.

- Cell aggregates: This can interfere with accurate DNA content measurement. Ensure a single-cell suspension before fixation and consider passing the stained cells through a cell-strainer cap on the flow cytometry tube just before acquisition.

By following this detailed protocol, researchers can effectively utilize flow cytometry to investigate and quantify the cell cycle arrest induced by the SHMT inhibitor **SHIN2**, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

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